molecular formula C8H8O4 B12419050 Vanillic-d3 Acid

Vanillic-d3 Acid

Cat. No.: B12419050
M. Wt: 171.16 g/mol
InChI Key: WKOLLVMJNQIZCI-FIBGUPNXSA-N
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Description

Vanillic acid-d3 is a deuterated form of vanillic acid, where three hydrogen atoms are replaced by deuteriumIt is an intermediate in the production of vanillin from ferulic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillic acid-d3 can be synthesized through the oxidation of vanillin-d3 using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH) as the oxidizing agents, achieving a high yield of approximately 89% .

Industrial Production Methods

Industrial production of vanillic acid-d3 typically involves the bioconversion of ferulic acid to vanillic acid using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus. These microorganisms convert ferulic acid to vanillic acid with varying yields, with A. niger achieving an 88% molar yield .

Chemical Reactions Analysis

Types of Reactions

Vanillic acid-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pd/C, NaBH4, KOH

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Vanillic acid-d3

    Reduction: Vanillin-d3

    Substitution: Various substituted derivatives of vanillic acid-d3

Scientific Research Applications

Vanillic acid-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Vanillic acid-d3 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. It also exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes . Additionally, vanillic acid-d3 has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .

Comparison with Similar Compounds

Vanillic acid-d3 can be compared with other similar compounds, such as:

    Vanillin-d3: The deuterated form of vanillin, used as a flavoring agent and in the synthesis of vanillic acid-d3.

    Ferulic acid-d3: A precursor in the biosynthesis of vanillic acid-d3, known for its antioxidant properties.

    Syringic acid-d3: Another phenolic acid with similar antioxidant and anti-inflammatory properties.

Vanillic acid-d3 is unique due to its specific deuterium labeling, which makes it useful in various research applications, including metabolic studies and analytical chemistry.

Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3

InChI Key

WKOLLVMJNQIZCI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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